Cas no 2227720-92-3 ((1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine)

(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine
- 2227720-92-3
- EN300-1728679
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- Inchi: 1S/C8H12N2S/c1-5(9)7-4-11-8(10-7)6-2-3-6/h4-6H,2-3,9H2,1H3/t5-/m1/s1
- InChI Key: SUBNTGXHPLIXMA-RXMQYKEDSA-N
- SMILES: S1C=C([C@@H](C)N)N=C1C1CC1
Computed Properties
- Exact Mass: 168.07211956g/mol
- Monoisotopic Mass: 168.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 67.2Ų
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728679-1.0g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 1g |
$1658.0 | 2023-05-27 | ||
Enamine | EN300-1728679-10.0g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 10g |
$7128.0 | 2023-05-27 | ||
Enamine | EN300-1728679-5.0g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 5g |
$4806.0 | 2023-05-27 | ||
Enamine | EN300-1728679-0.25g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 0.25g |
$1525.0 | 2023-09-20 | ||
Enamine | EN300-1728679-0.1g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 0.1g |
$1459.0 | 2023-09-20 | ||
Enamine | EN300-1728679-1g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 1g |
$1658.0 | 2023-09-20 | ||
Enamine | EN300-1728679-0.5g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 0.5g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1728679-0.05g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 0.05g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1728679-2.5g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 2.5g |
$3249.0 | 2023-09-20 | ||
Enamine | EN300-1728679-10g |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
2227720-92-3 | 10g |
$7128.0 | 2023-09-20 |
(1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine Related Literature
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on (1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine
Comprehensive Overview of (1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine (CAS No. 2227720-92-3)
The compound (1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine, identified by its CAS No. 2227720-92-3, is a chiral amine derivative featuring a cyclopropyl-substituted thiazole ring. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive compounds. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, often associated with antimicrobial, anti-inflammatory, and kinase inhibitory properties.
Recent studies highlight the growing interest in cyclopropyl-containing compounds like this amine, as the cyclopropane ring's strain energy can enhance binding affinity to biological targets. Researchers are particularly focused on its stereospecificity—the (1R) configuration—which may lead to distinct pharmacological profiles compared to its enantiomer. This aligns with current trends in precision medicine, where chirality plays a critical role in drug efficacy and safety.
From a synthetic chemistry perspective, CAS 2227720-92-3 serves as a versatile intermediate. Its primary amine group allows for further derivatization through amide coupling, reductive amination, or Schiff base formation, making it valuable for combinatorial chemistry libraries. The compound's stability under physiological conditions is another area of investigation, especially for applications in prodrug design—a hot topic in drug delivery optimization.
Environmental and green chemistry considerations are also relevant. As industries seek sustainable synthetic routes, this compound's potential for catalytic asymmetric synthesis (e.g., via enzymatic resolution or organocatalysis) aligns with ESG (Environmental, Social, and Governance) goals in chemical manufacturing. Computational chemists are leveraging AI-driven molecular modeling to predict its metabolic pathways, reflecting the intersection of traditional medicinal chemistry with cutting-edge technology.
Analytical characterization of 2227720-92-3 typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry—techniques frequently searched by quality control professionals. The compound's logP and pKa values (key parameters in ADMET studies) are subjects of ongoing research, particularly for CNS-targeting applications where blood-brain barrier penetration is crucial.
In material science, the thiazole-cyclopropyl hybrid structure shows promise in organic electronics due to its electron-rich nature. This dual applicability across life sciences and materials research underscores its interdisciplinary importance. Patent literature reveals protective strategies for its synthesis, indicating commercial interest in this chemical space.
For researchers sourcing this compound, purity (>98%) and enantiomeric excess (ee) are critical specifications—common queries in supplier databases. Storage recommendations (often under inert gas at -20°C) and solubility data (typically in DMSO or ethanol) are frequently requested parameters, highlighting practical handling considerations.
The compound's mechanism of action—when incorporated into larger pharmacophores—is hypothesized to involve allosteric modulation of protein targets, a trending concept in drug discovery. Its structural similarity to natural metabolites also makes it a candidate for metabotropic receptor studies, aligning with neuroscience research trends.
Regulatory compliance is another focus area; while not classified as hazardous, proper REACH documentation and GMP-grade synthesis protocols are essential for commercial development. This reflects broader industry shifts toward transparent, audit-ready chemical sourcing.
In conclusion, (1R)-1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine represents a compelling case study in modern chemical research—bridging traditional medicinal chemistry with contemporary needs like sustainability, computational prediction, and targeted therapeutics. Its CAS 2227720-92-3 identifier serves as a gateway to expanding scientific and industrial applications.
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